molecular formula C6H5N3O3 B1268314 3-Carbamoylpyrazine-2-carboxylic acid CAS No. 67367-37-7

3-Carbamoylpyrazine-2-carboxylic acid

Cat. No. B1268314
CAS RN: 67367-37-7
M. Wt: 167.12 g/mol
InChI Key: VIBWYIDVHOAVJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives has been explored through various methods. A notable synthesis route involves a three-step process starting from pyrazine-2,3-dicarboxylic acid, converting diacid through to the ammonium salt of the half-acid amide, which upon Hofmann rearrangement yields the title compound with an overall yield of 55% (Buckland, 1980).

Molecular Structure Analysis

The molecular structure of 3-Carbamoylpyrazine-2-carboxylic acid has been the subject of study, revealing extensive intra- and intermolecular hydrogen bonding that contributes to its stability. The molecules exhibit planarity and are oriented in parallel planes, indicative of π-π interactions which are essential for understanding the compound's chemical behavior and reactivity (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

3-Carbamoylpyrazine-2-carboxylic acid participates in various chemical reactions, forming complexes with different metals. Studies have described the synthesis and characterization of complexes with metals such as VO2+, Pd(II), W(VI), and UO2 2+, which were analyzed through spectral (IR, electronic, 1H NMR, and ESR), conductivity, and magnetic measurements. These interactions highlight the versatility and reactivity of 3-Carbamoylpyrazine-2-carboxylic acid in forming coordination compounds (Mostafa et al., 2009).

Physical Properties Analysis

The physical properties of 3-Carbamoylpyrazine-2-carboxylic acid, such as melting points, solubility in various solvents, and crystalline structure, are crucial for its application in different scientific fields. The crystalline structure, in particular, reveals a complex network of hydrogen bonds, which significantly influences its melting point and solubility. These properties are essential for predicting the behavior of 3-Carbamoylpyrazine-2-carboxylic acid under different conditions and for its application in synthesis and material science (Dobson & Gerkin, 1998).

Scientific Research Applications

3-Carbamoylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H5N3O3 . It is a solid substance with a molecular weight of 167.12 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Carboxylic acids, the class of compounds to which 3-Carbamoylpyrazine-2-carboxylic acid belongs, are versatile organic compounds with a wide range of applications in various scientific fields . Here are some potential applications:

  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, and coupling .

  • Nanotechnology : Carboxylic acids are used to modify the surface of metallic nanoparticles and carbon nanostructures . They promote the dispersion and incorporation of these nanoparticles or nanostructures .

  • Polymers : Carboxylic acids are used in the production of synthetic and natural polymers . They can serve as monomers, additives, and catalysts .

  • Pharmaceuticals : Carboxylic acids are used in the synthesis of a wide range of pharmaceutical compounds . They can be used to modify the properties of drugs, such as their solubility and absorption characteristics .

  • Agriculture : Some carboxylic acids are used in the production of pesticides and fertilizers . They can also be used to adjust the pH of soils .

  • Food Industry : Certain carboxylic acids, such as citric acid and lactic acid, are used in the food industry . They can act as preservatives, flavor enhancers, and acidity regulators .

As for the specific production of 3-Carbamoylpyrazine-2-carboxylic acid, one conventional method involves treating a pyrazine-2,3-dicarboxamide compound with an aqueous alkali solution .

  • Chemical Industry : Carboxylic acids are used in the production of various chemicals, including esters, amides, and anhydrides . These chemicals have a wide range of applications, from solvents to plasticizers .

  • Cosmetics : Certain carboxylic acids, such as salicylic acid and glycolic acid, are used in the cosmetics industry . They can act as exfoliants and pH adjusters .

  • Environmental Science : Carboxylic acids are used in environmental science for the remediation of heavy metal contamination . They can form complexes with heavy metals, facilitating their removal .

  • Energy : Some carboxylic acids, such as formic acid, are used in the energy sector . They can serve as hydrogen storage materials .

  • Textile Industry : Carboxylic acids are used in the textile industry for dyeing and finishing processes . They can act as leveling agents and pH regulators .

  • Cleaning Products : Certain carboxylic acids, such as citric acid and acetic acid, are used in cleaning products . They can act as descalers and deodorizers .

As for the specific production of 3-Carbamoylpyrazine-2-carboxylic acid, one conventional method involves treating a pyrazine-2,3-dicarboxamide compound with an aqueous alkali solution .

Safety And Hazards

The safety information for 3-Carbamoylpyrazine-2-carboxylic acid indicates that it has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H317 and H319. Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

3-carbamoylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWYIDVHOAVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339524
Record name 3-carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoylpyrazine-2-carboxylic acid

CAS RN

67367-37-7
Record name 3-carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine-2,3-dicarboxylic acid monoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OV Ovdiichuk, OV Hordiyenko, A Arrault - Tetrahedron, 2016 - Elsevier
… Starting acid 3 was synthesized from readily available 3-carbamoylpyrazine-2-carboxylic acid (1) by treatment with methyl chloroformate 10 followed by selective hydrolysis of the ester …
Number of citations: 12 www.sciencedirect.com
O Ovdiichuk - 2016 - theses.hal.science
… Starting 3-cyanopyrazine-2-carboxylic acid 4’ was synthesized from readily available 3-carbamoylpyrazine-2-carboxylic acid 2’, which was treated with methyl chloroformate49 …
Number of citations: 8 theses.hal.science
F Taghipour, M Mirzaei - Acta Crystallographica Section C: Structural …, 2019 - scripts.iucr.org
… 3-Carbamoylpyrazine-2-carboxylic acid (L 2 ) acts as a bidentate ligand in coordinating to Ni II ions, forming Ni(L 2 ) 2 (H 2 O) 2 in which the amide moiety is uncoordinated and …
Number of citations: 23 scripts.iucr.org

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